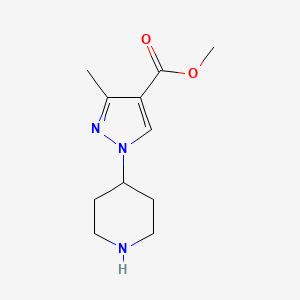

Methyl 3-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate

Description

Methyl 3-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate (CAS: 2090591-13-0) is a pyrazole derivative with the molecular formula C₁₁H₁₇N₃O₂ and a molecular weight of 223.27 g/mol . Its structure features a pyrazole core substituted with a methyl group at position 3, a piperidin-4-yl group at position 1, and a methyl ester at position 4. The piperidine moiety introduces basicity and conformational flexibility, which may influence its interactions with biological targets or physicochemical properties.

Properties

Molecular Formula |

C11H17N3O2 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

methyl 3-methyl-1-piperidin-4-ylpyrazole-4-carboxylate |

InChI |

InChI=1S/C11H17N3O2/c1-8-10(11(15)16-2)7-14(13-8)9-3-5-12-6-4-9/h7,9,12H,3-6H2,1-2H3 |

InChI Key |

FOWJKBIBEUPGRX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1C(=O)OC)C2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthesis via β-Keto Ester and Hydrazine Cyclization

A well-documented approach involves the synthesis of β-keto esters from piperidine-4-carboxylic acid derivatives, followed by cyclization with hydrazine derivatives:

- Step 1 : Conversion of piperidine-4-carboxylic acid to β-keto esters using esterification and acetoacetylation techniques.

- Step 2 : Treatment of β-keto esters with hydrazine hydrate or N-substituted hydrazines under reflux in organic solvents such as ethanol or dichloromethane.

- Step 3 : Cyclization occurs to form the pyrazole ring, yielding methyl 3-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate or its protected analogs.

This method benefits from mild reaction conditions and good yields, typically enhanced by the use of aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) with acid additives to accelerate dehydration steps during cyclization.

Regioselective Synthesis Using N-Boc Protected Piperidinyl Precursors

To improve regioselectivity and facilitate purification, N-Boc (tert-butyloxycarbonyl) protection of the piperidinyl amine is employed:

- Step 1 : Preparation of N-Boc-piperidin-4-yl β-keto esters.

- Step 2 : Reaction with N-mono-substituted hydrazines or hydrazine hydrate to form N-Boc protected pyrazole esters.

- Step 3 : Subsequent deprotection of the Boc group under acidic conditions to yield the free piperidin-4-yl pyrazole carboxylate.

This approach allows for the synthesis of regioisomerically pure compounds and facilitates downstream functionalization.

Continuous Flow Synthesis and Industrial Adaptations

For scale-up and industrial applications:

- Continuous flow reactors are utilized to enhance reaction efficiency and control.

- Organic solvents such as dichloromethane or ethanol are employed at controlled temperatures (often room temperature to mild heating).

- Purification is achieved via recrystallization or chromatographic techniques including silica gel column chromatography.

This method improves reproducibility and yield, making it suitable for pharmaceutical manufacturing.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, Ethanol, DMF, DMAc | Aprotic solvents favored for cyclization steps |

| Temperature | Room temperature to 90 °C | Elevated temperature accelerates cyclization |

| Atmosphere | Nitrogen atmosphere | Prevents oxidation and moisture interference |

| Catalyst/Additives | Acid additives (e.g., HCl 10 N) | Enhances dehydration and cyclization efficiency |

| Reaction Time | 1 to 4 hours | Monitored by TLC for completion |

| Purification | Recrystallization, Silica gel chromatography | Ensures isolation of pure product |

Characterization and Yield Data

Characterization of the synthesized compound is typically performed by:

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR to confirm structure and substitution pattern.

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and purity.

- Melting Point Determination : To assess compound purity.

- Thin Layer Chromatography (TLC) : For monitoring reaction progress.

Typical yields reported for similar pyrazole derivatives range from 70% to 90%, depending on the specific substituents and reaction conditions.

Summary Table of Preparation Routes

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives:

-

Reagents : 2N NaOH in methanol

-

Conditions : Reflux for 4–6 hours

-

Product : 3-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid

-

Mechanism : Nucleophilic acyl substitution, with hydroxide ion attacking the carbonyl carbon.

Substitution Reactions

The ester group participates in nucleophilic displacement reactions:

-

Reagents : Sodium azide (NaN₃) in DMF

-

Conditions : 80°C for 12 hours

-

Product : 3-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carbonyl azide

-

Applications : Intermediate for Curtius rearrangement or further functionalization.

Oxidation Reactions

The pyrazole ring’s methyl group is susceptible to oxidation:

-

Reagents : KMnO₄ in aqueous acidic medium

-

Conditions : 60–70°C for 3 hours

-

Product : 3-carboxy-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid

-

Key Observation : Simultaneous oxidation of both methyl and ester groups occurs under strong conditions.

Amide Bond Formation

The carboxylate derivative reacts with amines to form amides:

-

Reagents : EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine)

-

Conditions : Dichloromethane (DCM), 0°C to room temperature, 16 hours

-

Product : N-substituted 3-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxamides

Cyclization Reactions

The piperidine moiety enables intramolecular cyclization:

-

Reagents : POCl₃ or PCl₅

-

Conditions : Reflux in toluene for 8 hours

-

Product : Pyrrolo[1,2-a]pyrazine derivatives

-

Significance : Generates fused heterocycles with enhanced biological potential.

Industrial-Scale Modifications

For large-scale synthesis, optimized protocols include:

-

Continuous Flow Reactors : Improved heat transfer and reaction efficiency.

-

Purification : Recrystallization from ethanol/water mixtures (yield >90%).

Mechanistic Insights

-

Steric Effects : The piperidine ring’s bulkiness influences reaction rates, particularly in substitution and cyclization.

-

Regioselectivity : NMR studies (e.g., NOESY) confirm product regiochemistry, as seen in related pyrazole-piperidine hybrids .

This compound’s reactivity profile underscores its versatility as a scaffold in medicinal chemistry and materials science. Industrial methods prioritize yield and scalability, while academic studies focus on mechanistic elucidation .

Scientific Research Applications

Methyl 3-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 3-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Pyrazole derivatives are widely studied for their diverse biological activities. Below is a detailed comparison of Methyl 3-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate with structurally analogous compounds:

Structural and Physicochemical Comparisons

Key Observations :

- Substituent Positioning: The placement of substituents on the pyrazole ring significantly affects electronic and steric properties.

- In contrast, the pyridin-3-yl group in the analog is aromatic and may engage in π-π stacking interactions .

- Molecular Weight : The main compound’s higher molecular weight (223.27 vs. 217.22) reflects the piperidine group’s additional hydrogen atoms and conformational flexibility.

Physicochemical and Pharmacokinetic Properties

- Solubility : The methyl ester in the main compound may reduce aqueous solubility compared to carboxamide analogs but improve lipid membrane permeability.

- Metabolic Stability : Ester groups are prone to hydrolysis, whereas amides (e.g., carboxamide derivatives) are more metabolically stable .

- Basicity : The piperidine group (pKa ~10–11) may increase solubility in acidic environments (e.g., stomach), while the pyridine analog (pKa ~5–6) remains neutral at physiological pH .

Biological Activity

Methyl 3-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

This compound is characterized by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 195.25 g/mol

- IUPAC Name : this compound

The synthesis of this compound typically involves the reaction of piperidine derivatives with pyrazole intermediates, leading to the formation of the desired carboxylate ester. Various methods have been reported, including regioselective synthesis techniques that enhance yield and purity .

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, this compound has demonstrated fungicidal activity against several pathogens, including wheat rust and Phoma asparagi. Preliminary bioassays showed effective inhibition at concentrations ranging from 10 to 50 µg/mL .

Antiviral Properties

In addition to its antifungal activity, this compound has shown promise in antiviral applications. Studies suggest that it may inhibit viral replication mechanisms, although specific viral targets remain to be fully elucidated. The compound's effectiveness against RNA viruses has been highlighted in various studies, suggesting a potential role in developing antiviral therapies .

Anticancer Potential

The pyrazole scaffold is recognized for its anticancer properties. Compounds containing this structure have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, related pyrazolo[3,4-b]pyridine compounds have shown IC values as low as 0.36 µM against CDK2, indicating strong inhibitory effects . While specific data on this compound is limited, its structural similarity suggests potential for similar activity.

Study 1: Antifungal Activity Assessment

A study conducted by researchers evaluated the antifungal efficacy of several pyrazole derivatives, including this compound. The results indicated that this compound exhibited a significant reduction in fungal growth compared to control groups. The mechanism was attributed to disruption of fungal cell wall synthesis .

Study 2: Antiviral Mechanism Investigation

Another investigation focused on the antiviral properties of pyrazole derivatives against influenza virus strains. This compound was tested alongside other derivatives, revealing a dose-dependent inhibition of viral replication. The study suggested that the compound interferes with viral entry or replication processes .

Research Findings Summary Table

Q & A

Basic Research Question

- NMR Spectroscopy : and NMR identify substituent positions on the pyrazole and piperidine rings. For example, the piperidine protons appear as multiplet signals (δ 1.5–2.5 ppm), while the pyrazole methyl group resonates near δ 2.3 ppm .

- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves bond lengths and angles, confirming the spatial arrangement of the piperidine ring relative to the pyrazole core .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

How can computational methods optimize reaction pathways for introducing the piperidin-4-yl substituent?

Advanced Research Question

Density Functional Theory (DFT) calculations predict transition states and energy barriers for nucleophilic substitution at the pyrazole N1 position. For example:

- Piperidine Substitution : Modeling the steric and electronic effects of the piperidine ring using software like Gaussian or ORCA helps identify optimal reaction conditions (e.g., solvent polarity, base strength) .

- Regioselectivity : Frontier Molecular Orbital (FMO) analysis guides the choice of electrophilic/nucleophilic agents to favor substitution at the 1-position over the 3-position .

What strategies resolve contradictions in spectral data, such as unexpected coupling constants in NMR?

Advanced Research Question

Discrepancies between experimental and predicted NMR data often arise from dynamic effects (e.g., ring puckering in piperidine). Solutions include:

- Variable-Temperature NMR : Detects conformational changes in the piperidine ring (e.g., chair-to-boat transitions) .

- 2D NMR (COSY, NOESY) : Correlates proton-proton interactions to confirm spatial proximity of substituents.

- DFT-Based NMR Prediction : Software like ACD/Labs simulates spectra under different conformational scenarios .

What is the hypothesized mechanism of action for this compound in medicinal chemistry applications?

Advanced Research Question

The piperidine-pyrazole scaffold may interact with biological targets via:

- Hydrogen Bonding : The carboxylate group binds to enzymatic active sites (e.g., kinases).

- Hydrophobic Interactions : The methyl and piperidine groups enhance lipophilicity, aiding membrane penetration .

- π-π Stacking : The pyrazole ring engages aromatic residues in receptors. Computational docking (AutoDock Vina) and Molecular Dynamics (MD) simulations validate these interactions .

How does the steric bulk of the piperidin-4-yl group influence regioselectivity in further functionalization?

Advanced Research Question

The piperidine ring introduces steric hindrance, directing electrophilic attacks to the less hindered pyrazole C5 position. For example:

- Nitration : Nitric acid/sulfuric acid mixtures favor C5 substitution over C3 due to steric shielding by the piperidine group .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling at C5 proceeds efficiently with bulky arylboronic acids (e.g., 2,6-dimethylphenyl) .

What analytical methods are recommended for assessing the compound’s stability under varying pH and temperature?

Advanced Research Question

- HPLC-PDA : Monitors degradation products under accelerated stability conditions (e.g., 40°C/75% RH).

- Thermogravimetric Analysis (TGA) : Determines thermal decomposition thresholds .

- pH-Dependent UV-Vis Spectroscopy : Identifies protonation states of the piperidine nitrogen (pKa ~8.5) and their impact on stability .

How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Advanced Research Question

- Chiral Chromatography : Use of Chiralpak® columns (e.g., IA or IB) with hexane/isopropanol mobile phases .

- Diastereomeric Salt Formation : Reaction with chiral acids (e.g., L-tartaric acid) to separate enantiomers via crystallization .

What role does the methyl ester group play in modifying the compound’s reactivity?

Basic Research Question

The ester group:

- Enhances Electron-Withdrawing Effects : Activates the pyrazole ring for nucleophilic substitution.

- Facilitates Hydrolysis : Under basic conditions, it converts to a carboxylic acid for further derivatization (e.g., amide coupling) .

How does the piperidin-4-yl substituent impact the compound’s pharmacokinetic properties?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.